molecular formula C15H22N2O B113294 2-amino-N-cyclohexyl-3-phenylpropanamide CAS No. 92698-80-1

2-amino-N-cyclohexyl-3-phenylpropanamide

Cat. No. B113294
CAS RN: 92698-80-1
M. Wt: 246.35 g/mol
InChI Key: ZMBVNXGMRQPTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclohexyl-3-phenylpropanamide is a chemical compound with the molecular formula C15H22N2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-amino-N-cyclohexyl-3-phenylpropanamide consists of a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds), and a propanamide group (a three-carbon chain with an amide functional group). The InChI code for this compound is 1S/C15H22N2O.ClH/c16-14 (11-12-7-3-1-4-8-12)15 (18)17-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2, (H,17,18);1H .


Physical And Chemical Properties Analysis

2-Amino-N-cyclohexyl-3-phenylpropanamide is a solid substance at room temperature . It has a molecular weight of 246.35 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Anticancer Potential

A study by Kumar et al. (2009) synthesized and evaluated a series of functionalized amino acid derivatives, including compounds related to 2-amino-N-cyclohexyl-3-phenylpropanamide, for their cytotoxicity against human cancer cell lines. Some of these compounds exhibited promising cytotoxicity in ovarian and oral cancers, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).

2. Synthesis of Pharmacologically Active Compounds

The synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide derivatives can lead to pharmacologically active compounds. For example, the study by Srivani et al. (2018) developed a method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, which are characterized by NMR and mass analyses. These derivatives may have potential applications in medicinal chemistry (Srivani et al., 2018).

3. Detection of Pathogenic Bacteria

Tait et al. (2015) proposed a novel method for detecting pathogenic bacteria using exogenous volatile organic compounds (VOCs) produced by enzymatic hydrolysis of compounds like 3-amino-N-phenylpropanamide. This method enables visual detection of bacterial presence through color development in agarose gels (Tait et al., 2015).

4. Synthesis of Antibacterial Agents

Research by Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs using compounds like 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which is structurally similar to 2-amino-N-cyclohexyl-3-phenylpropanamide. This research aims to develop effective treatments against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

5. Antiepileptic Activity

A study by Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. Some of these derivatives showed significant latency time in seizure threshold tests in mice, indicating potential use in treating epilepsy (Asadollahi et al., 2019).

6. Aromatase Inhibition

Hartmann et al. (1992) studied the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are related to 2-amino-N-cyclohexyl-3-phenylpropanamide. These compounds showed potential as aromatase inhibitors, which could be used in the treatment of estrogen-dependent diseases like mammary tumors (Hartmann et al., 1992).

Safety And Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-cyclohexyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVNXGMRQPTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclohexyl-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 3
2-amino-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-cyclohexyl-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.